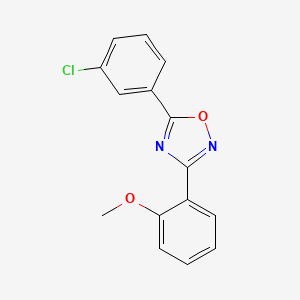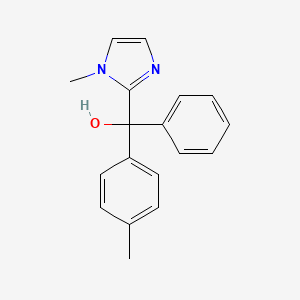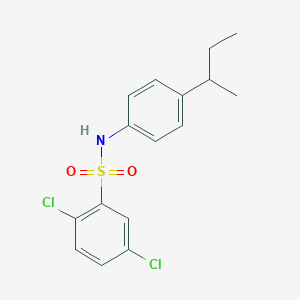![molecular formula C18H22O3 B4887558 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, due to its ability to enhance endurance and improve physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mechanism of Action
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. When activated by this compound, PPARδ promotes the oxidation of fatty acids, leading to increased energy production and improved endurance. It also increases the expression of genes involved in muscle fiber type switching, which can improve muscle strength and endurance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its performance-enhancing properties. It increases the expression of genes involved in lipid metabolism, leading to increased fat burning and improved energy production. It also increases the expression of genes involved in muscle fiber type switching, leading to improved muscle strength and endurance. In addition, it has been shown to reduce inflammation and improve cardiovascular health.
Advantages and Limitations for Lab Experiments
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has several advantages for laboratory experiments. It is a potent and selective PPARδ agonist, making it an ideal tool for studying the role of PPARδ in various physiological processes. It is also well-tolerated in animal models, with no significant toxicity reported at therapeutic doses. However, its use in laboratory experiments is limited by its high cost and the complexity of its synthesis.
Future Directions
There are several potential future directions for research on 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms underlying its performance-enhancing properties and to develop safer and more effective PPARδ agonists.
Synthesis Methods
The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-bromo-4-chlorobutane to obtain 4-(4-methoxyphenoxy)butyl-1-chloride. This intermediate is then reacted with 3-methylbenzene-1,2-diamine in the presence of a base to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that it can improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been shown to improve cardiovascular health by reducing blood pressure and cholesterol levels. In addition, this compound has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-methoxy-4-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-6-5-7-18(14-15)21-13-4-3-12-20-17-10-8-16(19-2)9-11-17/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHOCRVUXOCSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)

![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)


![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)


![1-acetyl-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4887595.png)